Melting Point Differentiation: Target Compound vs. 3-Methoxy Analog
The experimentally determined melting point of Methyl 3-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate is 313.85 K (40.7 °C), compared to 374.15 K (101.0 °C) for the corresponding 3-methoxy analog [1][2]. The 60.3 K depression is consistent with the disruption of intermolecular hydrogen-bond networks upon replacement of the hydroxyl proton with a methyl group.
| Evidence Dimension | Melting point (fusion temperature) |
|---|---|
| Target Compound Data | 313.85 K (40.7 °C) |
| Comparator Or Baseline | Methyl 3-methoxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate: 374.15 K (101.0 °C) |
| Quantified Difference | ΔT = 60.3 K (target melts 60.3 °C lower than methoxy analog) |
| Conditions | DETHERM experimental data (1959); pure compound, standard pressure |
Why This Matters
Procurement decisions for solid-form handling, storage (refrigeration vs. ambient), and melt-based formulation processes require melting point data; the target compound's low melting point necessitates cold-chain logistics absent for the methoxy analog.
- [1] DETHERM. Methyl 3-Hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate. DECHEMA ID 84511. Fusion temperature: 313.85 K. Available at: https://i-systems.dechema.de/dbShowData.php?ID=184532&PR=TSY&AP=fusion (accessed 2026-04-30). View Source
- [2] DETHERM. Methyl 3-methoxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate. DECHEMA ID 84510. Fusion temperature: 374.15 K. Available at: https://i-systems.dechema.de/dbShowData.php?ID=184531&PR=TSY&AP=fusion (accessed 2026-04-30). View Source
